molecular formula C6H11N B3366287 (R)-Cyclohex-3-en-1-amine CAS No. 1350767-93-9

(R)-Cyclohex-3-en-1-amine

Cat. No.: B3366287
CAS No.: 1350767-93-9
M. Wt: 97.16
InChI Key: UUSODXRMARGLBX-LURJTMIESA-N
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Description

®-Cyclohex-3-en-1-amine is an organic compound characterized by a cyclohexene ring with an amine group attached at the first carbon. This compound is chiral, meaning it has a non-superimposable mirror image, and the ® designation indicates the specific spatial configuration of the molecule. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Cyclohex-3-en-1-amine typically involves the reduction of cyclohex-3-en-1-one using a chiral catalyst to ensure the correct enantiomer is produced. One common method involves the use of a chiral rhodium catalyst in the presence of hydrogen gas. The reaction conditions often include a solvent such as ethanol and a temperature range of 25-50°C.

Industrial Production Methods

Industrial production of ®-Cyclohex-3-en-1-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are often recycled to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

®-Cyclohex-3-en-1-amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form cyclohex-3-en-1-one.

    Reduction: Further reduction can yield cyclohexane derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Reagents such as alkyl halides (R-X) and conditions like basic or acidic environments are typical.

Major Products

    Oxidation: Cyclohex-3-en-1-one.

    Reduction: Cyclohexane derivatives.

    Substitution: Various substituted cyclohexene derivatives depending on the reagent used.

Scientific Research Applications

®-Cyclohex-3-en-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which ®-Cyclohex-3-en-1-amine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The amine group can form hydrogen bonds and ionic interactions, influencing molecular pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclohex-3-en-1-amine: The non-chiral version of the compound.

    Cyclohexane-1,2-diamine: Contains two amine groups.

    Cyclohex-3-en-1-ol: Contains a hydroxyl group instead of an amine.

Uniqueness

®-Cyclohex-3-en-1-amine is unique due to its chiral nature, which can result in different biological activities compared to its non-chiral or differently substituted counterparts. Its specific spatial configuration allows for selective interactions in chemical and biological systems, making it valuable in research and industrial applications.

Properties

IUPAC Name

(1R)-cyclohex-3-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c7-6-4-2-1-3-5-6/h1-2,6H,3-5,7H2/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUSODXRMARGLBX-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401312553
Record name (1R)-3-Cyclohexen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401312553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1350767-93-9
Record name (1R)-3-Cyclohexen-1-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1350767-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R)-3-Cyclohexen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401312553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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